4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
CAS No.:
Cat. No.: VC16785972
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN3O2 |
|---|---|
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | 4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol |
| Standard InChI | InChI=1S/C12H12ClN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+ |
| Standard InChI Key | AGWIIRCPQZFWER-NTCAYCPXSA-N |
| Isomeric SMILES | CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)Cl)O |
| Canonical SMILES | CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)Cl)O |
Introduction
The compound 4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol belongs to a class of heterocyclic derivatives containing a pyrazole moiety. Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. This compound features a hydroxyphenyl group linked to a chloro substituent and a pyrazole ring, with a hydroxycarbonimidoyl functional group.
Structural Characteristics
The molecular structure of this compound can be divided into three key regions:
-
Phenolic Core: The phenol group provides potential hydrogen bonding sites, enhancing solubility and reactivity.
-
Chlorine Substitution: The chlorine atom at position 4 of the phenol ring contributes to the compound's electronic properties, influencing its reactivity and potential biological activity.
-
Pyrazole-Hydroxycarbonimidoyl Extension: The pyrazole ring is a five-membered heterocycle that enhances the compound's stability and bioactivity. The hydroxycarbonimidoyl group introduces additional hydrogen bonding capabilities, which may play a role in molecular interactions.
A simplified structural formula is as follows:
| Functional Group | Description |
|---|---|
| Phenol | Hydroxyl (-OH) group attached to an aromatic ring |
| Chloro Substituent | Electron-withdrawing group at position 4 |
| Pyrazole Ring | Heterocyclic aromatic ring with nitrogen atoms |
| Hydroxycarbonimidoyl | Functional group contributing to hydrogen bonding |
Synthesis
Although specific synthetic pathways for this exact compound are not detailed in the sources provided, similar pyrazole derivatives are often synthesized via:
-
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine derivatives with diketones or aldehydes.
-
Substitution Reactions: Introduction of the chloro substituent using chlorinating agents.
-
Functionalization: Addition of hydroxycarbonimidoyl groups via condensation reactions involving hydroxylamines or similar reagents.
Spectroscopic Data
Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are commonly used for structural confirmation:
-
NMR: Provides insights into the chemical environment of hydrogen and carbon atoms.
-
IR: Detects functional groups like hydroxyl (-OH), carbon-nitrogen double bonds (C=N), and aromatic rings.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Biological Significance
Compounds containing similar structural motifs have demonstrated:
-
Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell processes.
-
Anticancer Potential: Interaction with cellular targets such as enzymes or DNA, leading to inhibition of cancer cell proliferation.
-
Anti-inflammatory Properties: Modulation of inflammatory pathways by interacting with enzymes like cyclooxygenase (COX).
Applications
Potential applications for this compound include:
-
Development as a pharmaceutical agent targeting microbial infections or cancer.
-
Use as a chemical probe in biological studies to investigate enzyme activity or molecular interactions.
Challenges and Future Directions
While promising, challenges in developing this compound include:
-
Synthesis Optimization: Ensuring high yield and purity during production.
-
Toxicity Studies: Assessing safety profiles in preclinical models.
-
Mechanistic Insights: Understanding its exact mode of action at the molecular level.
Future research could focus on:
-
Structure-activity relationship (SAR) studies to optimize efficacy.
-
Exploring derivatives with modified functional groups for enhanced bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume